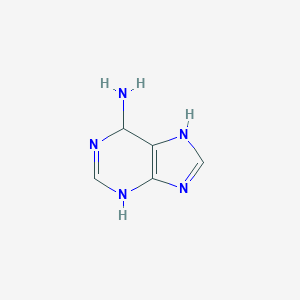

6,7-dihydro-3H-purin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

122494-09-1 |

|---|---|

Molecular Formula |

C5H7N5 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

6,7-dihydro-3H-purin-6-amine |

InChI |

InChI=1S/C5H7N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2,4H,6H2,(H,7,9)(H,8,10) |

InChI Key |

ISUXPGBNVYOGFM-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1)C(N=CN2)N |

Canonical SMILES |

C1=NC2=C(N1)C(N=CN2)N |

Synonyms |

1H-Purin-6-amine, 6,7-dihydro- (9CI) |

Origin of Product |

United States |

Biological Activities and Molecular Mechanisms of 6,7 Dihydro 3h Purin 6 Amine and Analogues

Enzymatic Interaction and Inhibition Profiles

The structural similarity of 6,7-dihydro-3H-purin-6-amine to endogenous purines suggests a high likelihood of interaction with enzymes that recognize purine-based substrates. The following sections detail the inhibitory activities of purine (B94841) analogues against various enzymes, providing a framework for understanding the potential molecular mechanisms of this compound.

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a wide range of cellular processes. acs.org The inhibition of PDEs is a key therapeutic strategy for various conditions. drugbank.com Purine-containing compounds have been a cornerstone in the development of PDE inhibitors. For instance, caffeine, a methylxanthine derivative of purine, is a nonselective inhibitor of phosphodiesterases. pnas.org

More complex purine analogues have been synthesized and evaluated for their PDE inhibitory activity. For example, a series of 2-phenylpyrido[1,2-e]purin-4(3H)-one derivatives have been identified as potential PDE5 inhibitors. nih.gov Similarly, a pyrazolo[3,4-d]pyrimidin-4-one derivative, PF-04447943, has been characterized as a potent and selective inhibitor of PDE9. nih.gov These findings suggest that the purine scaffold, as present in this compound, can be a crucial structural feature for PDE inhibition. The specific subtype of PDE inhibited and the potency of inhibition are influenced by the substituents on the purine ring.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. drugbank.com Several studies have explored purine analogues as AChE inhibitors. For example, theophylline-based hybrids have been synthesized and shown to inhibit AChE at low micromolar concentrations. drugbank.com Specifically, an acefylline–eugenol hybrid and an acefylline–isatin hybrid displayed IC50 values of 1.8 µM and 3.3 µM, respectively, against AChE. drugbank.com

Furthermore, a family of purine nucleoside cholinesterase inhibitors has been identified, with their potency and selectivity for acetylcholinesterase or butyrylcholinesterase being tunable based on the structural and stereochemical features of the nucleoside. nih.gov These studies indicate that the purine core structure can serve as a scaffold for the design of effective AChE inhibitors.

Adenosine deaminase (ADA) and adenylate deaminase (AMPDA) are key enzymes in purine metabolism. ADA catalyzes the deamination of adenosine to inosine (B1671953), while AMPDA converts adenosine monophosphate (AMP) to inosine monophosphate (IMP). nih.govwikipedia.org Inhibition of these enzymes can modulate purine nucleotide pools and has therapeutic implications. researchgate.netnih.gov

Several purine analogues are known inhibitors of ADA. For instance, cladribine (2-Chloro-2'-deoxyadenosine) and pentostatin are potent ADA inhibitors. nih.gov Coformycin is another powerful inhibitor of adenosine deaminase. wikipedia.org The inhibitory mechanism often involves the analogue acting as a transition-state mimic, binding tightly to the enzyme's active site. wikipedia.org While specific studies on this compound are not available, its structural resemblance to adenosine suggests it could potentially interact with and inhibit ADA.

Regarding adenylate deaminase, 1,6-dihydro-6-hydroxymethylpurine ribotide has been reported as a transition state analogue inhibitor. wikipedia.org The inhibition of both ADA and AMPDA by purine analogues highlights the potential for compounds like this compound to modulate purine metabolism.

The de novo synthesis of purines is a critical pathway for cell growth and proliferation, making its enzymes attractive targets for therapeutic intervention, particularly in cancer and immunosuppression. nih.gov

Glutamine-5-phosphoribosylpyrophosphate Amidotransferase (GPAT) catalyzes the first committed step in de novo purine synthesis. nih.gov The feedback inhibition of GPAT by purine ribonucleotides is a key regulatory mechanism. nih.gov While specific inhibitory data for this compound is not available, purine analogues can act as allosteric inhibitors of this enzyme.

Inosine Monophosphate Dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. acs.orgnih.gov Several purine analogues have been developed as IMPDH inhibitors. wikipedia.org For example, mizoribine and ribavirin are purine nucleoside analogues that inhibit IMPDH. nih.gov Mycophenolic acid is a potent, non-competitive inhibitor of IMPDH. mdpi.com The development of these inhibitors underscores the potential for purine-based compounds to target this key enzyme in purine biosynthesis. acs.orgnih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. wikipedia.orgdrugs.comnih.gov While sulfonamides are the most well-known class of CA inhibitors, other chemical scaffolds have been explored. nih.gov

Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been investigated as CA inhibitors, showing that lactam structures can interact with these enzymes. nih.govsemanticscholar.org Although direct evidence for this compound as a CA inhibitor is lacking, the exploration of diverse heterocyclic structures as CA inhibitors suggests that purine analogues could potentially exhibit activity against certain CA isoforms. The inhibitory profile would depend on the specific substitutions and their ability to interact with the zinc ion and active site residues of the enzyme.

Glycosidases are enzymes that hydrolyze glycosidic bonds in complex sugars. Their inhibition is a target for the management of diabetes and other diseases. While there is extensive research on various glycosidase inhibitors, specific studies on this compound are not prominent in the literature. However, the structural diversity of known glycosidase inhibitors suggests that novel scaffolds, including purine analogues, could be explored for this activity.

β-Glucuronidase is an enzyme that cleaves β-D-glucuronic acid from the non-reducing end of glucuronides. nih.gov Elevated levels of this enzyme are associated with certain cancers, and its inhibition is a potential therapeutic strategy. nih.gov Some purine analogues have been investigated for their effects related to glucuronidase activity. For example, ammonium 7H-purin-6-yl 1-Thio-beta-D-glucopyranosiduronate has been synthesized as a latent, selective anticancer agent that can be activated by glucuronidase. nih.gov This indicates that the purine moiety can be recognized by and interact with the active site of β-glucuronidase, suggesting that derivatives of this compound could potentially be designed as inhibitors of this enzyme.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) Interactions

There is currently no specific information detailing the interactions of this compound with hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). However, the role of purine analogues as inhibitors of this crucial enzyme in the purine salvage pathway is well-documented. HGPRTase is responsible for the conversion of hypoxanthine and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP). Inhibition of this enzyme can disrupt DNA and RNA synthesis, a strategy employed in cancer therapy.

Purine antimetabolites are known to interfere with DNA replication and are commonly used in the treatment of cancer. For instance, mercaptopurine, a well-known purine analogue, is converted to its nucleotide form, which then inhibits several enzymes involved in purine metabolism, including HGPRTase, leading to a reduction in the availability of purine nucleotides necessary for cell proliferation.

| Compound Class | Target Enzyme | Effect | Therapeutic Application |

| Purine Analogues | HGPRTase | Inhibition | Cancer Therapy |

| Thiopurines | HGPRTase | Inhibition | Leukemia Treatment |

| Azathioprine | HGPRTase (after conversion to mercaptopurine) | Inhibition of DNA synthesis | Immunosuppression |

Receptor Binding and Ligand Affinity Research

Specific data on the binding affinity of this compound for serotonin receptors 5-HT1A, 5-HT2A, and 5-HT7 is not available. Research into ligands for these receptors is extensive due to their involvement in a wide range of physiological and pathological processes, including mood, cognition, and sleep. mdpi.com

The development of ligands with specific affinities for different serotonin receptor subtypes is a key area of pharmaceutical research. For example, many antipsychotic medications modulate serotonin receptors, including the 5-HT1A and 5-HT2A subtypes, to achieve their therapeutic effects. mdpi.com The structural similarities between serotonin and purine nucleotides have been explored computationally, suggesting that ligands for certain 5-HT receptors can identify pharmacophores in the adenine (B156593) ring of ATP. This indicates a potential for purine-like structures to interact with serotonin receptors.

While there is no direct research on this compound as a P2X7 receptor antagonist, the broader class of purine derivatives has been investigated for this activity. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses, making it an attractive therapeutic target.

Research has shown that various purine and xanthine core structures linked to an aryl group can act as P2X7 antagonists. These compounds are being explored for their potential in treating neuroinflammatory and neurodegenerative diseases.

| Compound Class | Receptor Target | Activity | Potential Therapeutic Area |

| Purine Derivatives | P2X7 | Antagonism | Neuroinflammation, Neurodegenerative Diseases |

| Xanthine Derivatives | P2X7 | Antagonism | Neuroinflammation, Neurodegenerative Diseases |

There is no specific information available regarding the modulation of A1 adenosine receptors (A1AR) and β2-adrenergic receptors (β2AR) by this compound. However, the modulation of adenosine receptors by purine derivatives is a well-established field of study.

The A1AR is involved in various physiological processes, including cardiovascular function and neurotransmission. Purine derivatives have been explored as both agonists and antagonists of A1AR. For instance, N6-substituted adenosine analogues have been developed as selective A1AR agonists.

Research on β2AR modulation by purine analogues is less common. The β2AR is a key component of the sympathetic nervous system and is a target for drugs used to treat asthma and other respiratory conditions.

Cellular and Intracellular Pathway Modulations

Specific details on how this compound interferes with purine biosynthesis pathways are not documented. However, purine analogues, as a class, are well-known for their ability to disrupt these pathways. nih.gov

The de novo purine biosynthesis pathway is a multi-step process that leads to the synthesis of IMP, the precursor for both AMP and GMP. Purine analogues can inhibit various enzymes in this pathway, leading to a depletion of the nucleotide pool required for DNA and RNA synthesis. This mechanism is the basis for the use of several purine analogues as anticancer and immunosuppressive agents. nih.govyoutube.com For example, mercaptopurine and its prodrug azathioprine are converted into metabolites that inhibit multiple steps in the purine biosynthesis pathway. nih.gov

| Compound | Mechanism of Action | Therapeutic Use |

| Mercaptopurine | Inhibition of multiple enzymes in the purine biosynthesis pathway | Cancer, Autoimmune Diseases |

| Azathioprine | Prodrug of mercaptopurine, inhibits purine biosynthesis | Immunosuppression, Organ Transplantation |

| Fludarabine | Inhibition of DNA polymerase and other enzymes | Leukemia |

Modulation of Nucleotide Interconversion Processes

Purine analogues primarily exert their effects as antimetabolites, interfering with the synthesis of DNA and RNA. nih.govwikipedia.org By mimicking the structure of natural purines like adenine and guanine, these compounds can inhibit enzymes crucial for nucleotide metabolism or be incorporated into nucleic acids, leading to the termination of their synthesis. wikipedia.org

Key mechanisms include:

Inhibition of Ribonucleotide Reductase: Some purine analogues, such as fludarabine, can inhibit ribonucleotide reductase, an enzyme essential for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. medscape.com This inhibition depletes the pool of available deoxyribonucleotides, thereby halting DNA replication.

Inhibition of DNA Polymerase: Analogues like cytarabine, once converted intracellularly to their active triphosphate form, can inhibit DNA polymerase, the enzyme responsible for DNA synthesis. medscape.com Fludarabine also inhibits multiple DNA polymerases, DNA primase, and DNA ligase I. wikipedia.org

Incorporation into Nucleic Acids: Many purine analogues are incorporated into growing DNA or RNA chains. This incorporation can lead to chain termination, preventing further elongation of the nucleic acid strand. researchgate.net

These interactions disrupt the normal processes of DNA and RNA synthesis, which is particularly effective in rapidly dividing cells, forming the basis of their use in cancer therapy. wikipedia.org

Table 1: Purine Analogues and their Effects on Nucleotide Interconversion

| Compound | Target Enzyme/Process | Consequence |

|---|---|---|

| Fludarabine | Ribonucleotide Reductase, DNA Polymerase | Inhibition of DNA synthesis |

| Cytarabine | DNA Polymerase | Inhibition of DNA synthesis |

| 6-Mercaptopurine | Purine biosynthesis | Inhibition of DNA and RNA synthesis |

| Cladribine | DNA synthesis and repair | Induction of apoptosis |

Mechanisms of Antimitotic Action and Cell Cycle Perturbation

Purine analogues can halt cell division (mitosis) by disrupting the cell cycle, the ordered series of events that lead to cell growth and division. Several analogues have been shown to cause cell cycle arrest, particularly at the G2/M checkpoint, which is a critical control point before a cell enters mitosis. nih.gov

The primary mechanism for this antimitotic action is the inhibition of cyclin-dependent kinases (CDKs), a family of enzymes that regulate the progression of the cell cycle. aacrjournals.org For instance, the purine analogue roscovitine has been shown to cause both G1 and G2-M arrest. aacrjournals.org

Key events in cell cycle perturbation by purine analogues include:

Inhibition of CDK1/Cyclin B Complex: The CDK1/cyclin B complex is crucial for the G2/M transition. frontiersin.org Some purine analogues inhibit the activity of this complex, preventing cells from entering mitosis. nih.gov

Activation of DNA Damage Checkpoints: The incorporation of purine analogues into DNA can trigger DNA damage checkpoints, which in turn arrest the cell cycle to allow for DNA repair. If the damage is too severe, these checkpoints can signal for apoptosis. nih.gov Etoposide, for example, causes cell proliferation to arrest in the late S or early G2 phase of the cell cycle. medscape.com

Downregulation of Key Cell Cycle Proteins: Treatment with purine analogues like roscovitine can lead to a decrease in the levels of proteins essential for cell cycle progression, such as cyclin D1. aacrjournals.org

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. Many purine analogues are potent inducers of apoptosis, a key mechanism underlying their therapeutic effects. nih.gov They primarily trigger the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov

The steps involved in apoptosis induction by purine analogues include:

Activation of Stress Sensors: The cellular stress caused by DNA damage or metabolic disruption from purine analogues activates sensor proteins like p53. thermofisher.com

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating the intrinsic pathway. nih.govresearchgate.net Purine analogues can shift this balance in favor of the pro-apoptotic members, leading to the permeabilization of the mitochondrial outer membrane. researchgate.net

Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm. researchgate.net

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and procaspase-9 to form a complex called the apoptosome. nih.gov This complex activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. nih.govnih.gov

Execution of Apoptosis: The executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death. researchgate.net For example, cladribine has been shown to induce the intrinsic apoptosis pathway with the participation of p53 and proapoptotic proteins from the Bcl-2 family. nih.gov

Cyclin-Dependent Kinase Inhibition Mechanisms

As mentioned previously, a significant mechanism of action for some purine analogues is the direct inhibition of cyclin-dependent kinases (CDKs). cellsignal.com Roscovitine, a well-studied purine analogue, serves as a prime example of this inhibitory mechanism. cellsignal.comselleckchem.com

Roscovitine acts as a competitive inhibitor of ATP, the energy currency of the cell, at the ATP-binding site of CDKs. nih.gov The purine ring of roscovitine mimics the adenine ring of ATP, allowing it to fit into the catalytic cleft of the kinase. nih.gov This binding prevents ATP from accessing the active site, thereby inhibiting the kinase's ability to phosphorylate its target proteins, which are essential for cell cycle progression. nih.gov

Roscovitine exhibits selectivity for certain CDKs, with potent inhibitory activity against CDK1, CDK2, and CDK5, while showing little effect on CDK4 and CDK6. selleckchem.com The specific interactions between the inhibitor and the amino acid residues in the ATP-binding pocket of the kinase determine this selectivity. nih.gov The development of "second generation" analogues of roscovitine, such as (S)-CR8, has led to even more potent CDK inhibition and induction of apoptosis. nih.gov

Histone Deacetylase Inhibition Activities

In addition to their effects on nucleotide metabolism and cell cycle regulation, some purine analogues have been specifically designed and synthesized to act as histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. mdpi.com Inhibition of HDACs can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis. mdpi.com

Substituted purine hydroxamate analogues have been developed as potent HDAC inhibitors. nih.gov These compounds have demonstrated the ability to effectively inhibit HDACs and exhibit significant anti-proliferative activity against tumor cells. nih.gov Some of these purine-based HDAC inhibitors have shown greater enzymatic inhibitory activity and cellular anti-proliferative activity than established HDAC inhibitors like SAHA. nih.gov Belinostat and Vorinostat are other examples of HDAC inhibitors that can induce cell cycle arrest and/or apoptosis. medscape.com

Antiviral Action Mechanisms

The principle of mimicking natural purines also extends to the antiviral activity of many purine analogues. mdpi.com These compounds can interfere with the replication of viruses by targeting viral enzymes that are essential for the synthesis of viral DNA or RNA. youtube.com

The general mechanism of antiviral action for purine analogues involves:

Intracellular Phosphorylation: The purine analogue enters the host cell and is converted into its active triphosphate form by both host and viral kinases. mdpi.comyoutube.com

Inhibition of Viral Polymerases: The triphosphate analogue then acts as a competitive inhibitor of the viral DNA or RNA polymerase, competing with the natural nucleoside triphosphates. youtube.com

Chain Termination: If incorporated into the growing viral nucleic acid chain, the analogue often lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to chain termination and halting viral replication. youtube.com

This mechanism is the basis for the antiviral activity of well-known drugs like acyclovir and ganciclovir, which are effective against herpes viruses. nih.gov

Table 2: Antiviral Purine Analogues and their Mechanisms

| Compound | Viral Target | Mechanism of Action |

|---|---|---|

| Acyclovir | Herpes Simplex Virus DNA Polymerase | Chain termination |

| Ganciclovir | Cytomegalovirus DNA Polymerase | Chain termination |

| Ribavirin | Multiple RNA viruses | Inhibition of RNA synthesis, lethal mutagenesis |

Anti-inflammatory Response Modulations

Purinergic signaling, which involves the release of purines like ATP and adenosine into the extracellular space and their subsequent binding to specific purinergic receptors, plays a critical role in regulating inflammation. frontiersin.orgnih.gov Purine analogues can modulate these signaling pathways, leading to either pro- or anti-inflammatory effects. mdpi.com

The modulation of inflammatory responses by purine analogues can occur through several mechanisms:

P1 (Adenosine) Receptor Activation: Adenosine, a breakdown product of ATP, generally has anti-inflammatory effects by binding to its receptors (A1, A2A, A2B, and A3). nih.gov Agonists of these receptors can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. clinmedjournals.org

P2 (ATP/ADP) Receptor Modulation: P2 receptors are divided into P2X (ion channels) and P2Y (G protein-coupled) receptors. mdpi.com Activation of certain P2 receptors, such as P2X7, can promote inflammation by triggering the release of pro-inflammatory cytokines. nih.gov Conversely, antagonists of these receptors can have anti-inflammatory effects. patsnap.com

Inhibition of Pro-inflammatory Mediators: Some plant-derived compounds, including certain alkaloids with purine-like structures, have been shown to reduce the production of pro-inflammatory molecules like interleukin (IL)-6, tumor necrosis factor (TNF)-alpha, and inhibit enzymes like cyclooxygenase-2 (COX-2). zellavie.chmdpi.com For example, 8-alkoxypurine-2,6-diones have demonstrated analgesic and anti-inflammatory activities. researchgate.net

Antioxidant Activities of Dihydropurine Derivatives

While direct and extensive studies on the antioxidant properties of this compound are limited, the broader class of dihydropyridine (B1217469) (DHP) derivatives, which share structural similarities, offers significant insights. Research on 1,4-dihydropyridines has established their potential as effective antioxidants. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom from the dihydropyridine ring to scavenge free radicals, a process that is influenced by the electronic properties of the substituents on the molecule.

Studies on various 1,4-DHP derivatives have demonstrated that the presence of electron-donating groups on the aromatic ring enhances their antioxidant capacity. This is attributed to the increased electron density on the dihydropyridine ring, which facilitates the hydrogen atom transfer to radical species. For instance, compounds with methoxy, fluoro, and chloro groups have shown high relative antioxidant activity. In contrast, derivatives with electron-withdrawing groups tend to exhibit lower antioxidant potential.

These findings from DHP research suggest a plausible structure-activity relationship for the antioxidant activity of dihydropurine derivatives. It can be hypothesized that modifications to the purine ring system of this compound, particularly the introduction of electron-donating substituents, could enhance its radical scavenging capabilities. Further research, including in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and β-carotene/linoleic acid assays, would be necessary to validate these hypotheses and to fully characterize the antioxidant profile of dihydropurine derivatives.

| Compound Class | Key Structural Feature | Observed Antioxidant Activity |

| 1,4-Dihydropyridines | Electron-donating groups on aromatic ring | High |

| 1,4-Dihydropyridines | Electron-withdrawing groups on aromatic ring | Low |

| Fatty Dihydropyridines | Long-chain fatty acid insertion | Significant antioxidant potential |

Neurotransmitter Mimicry and Purinergic Receptor Activation

Purinergic signaling, mediated by purine nucleotides and nucleosides such as ATP and adenosine, is a fundamental communication system in the body, with purinergic receptors (P1 and P2) being widely distributed. patsnap.com Given the structural similarity of this compound to endogenous purines, its potential to mimic neurotransmitters and interact with purinergic receptors is an area of significant interest.

While direct evidence for this compound acting as a neurotransmitter mimic is yet to be established, studies on analogous compounds provide a compelling basis for this hypothesis. For example, certain 1,4-dihydropyridine derivatives have been shown to modulate the activity of purinergic receptors. nih.govnih.govnih.gov Specifically, some DHPs have been identified as antagonists at P2X receptors, a subtype of ionotropic purinergic receptors activated by ATP. nih.gov Furthermore, modifications to the DHP scaffold have led to the development of selective antagonists for the A3 adenosine receptor, a subtype of the P1 family of purinergic receptors. nih.govnih.gov

These findings suggest that the dihydropurine core of this compound could serve as a scaffold for the design of novel ligands for purinergic receptors. The nature and position of substituents on the dihydropurine ring would likely play a critical role in determining the affinity and selectivity for different receptor subtypes. For instance, the introduction of a negatively charged phosphonate group into the dihydropyridine structure has been shown to alter its interaction with P2X2 receptors, leading to complex modulatory effects rather than simple antagonism. nih.gov This highlights the nuanced structure-activity relationships that govern the interaction of these compounds with purinergic receptors.

Further investigation into the binding and functional activity of this compound and its analogues at various purinergic receptor subtypes is warranted. Such studies could reveal novel mechanisms of action and pave the way for the development of new therapeutic agents targeting purinergic signaling pathways.

| Receptor Family | Ligand | Observed Interaction |

| P1 (Adenosine) Receptors | 1,4-Dihydropyridine derivatives | Antagonism at A3 subtype |

| P2X Receptors | Nicardipine (a DHP) | Antagonism at P2X2 and P2X4 subtypes |

| P2X Receptors | Anionic 5-phosphonate DHP analogues | Complex potentiation and antagonism |

Structure-Activity Relationship (SAR) Studies of Dihydropurine Analogs

The biological activity of any compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how chemical modifications to a lead compound, such as this compound, can influence its pharmacological profile.

Drawing parallels from the extensively studied dihydropyridine class of compounds, several key structural features can be identified that are likely to influence the biological activity of dihydropurine analogues.

Substituents on the Ring System: As discussed in the context of antioxidant activity, the electronic nature of substituents on the heterocyclic ring can have a profound impact. For dihydropyridines, electron-donating groups enhance antioxidant properties. Similarly, for interactions with purinergic receptors, the nature of the substituent at various positions on the dihydropyridine ring dictates affinity and selectivity. For instance, in a series of b-annulated 1,4-dihydropyridines, bulky aliphatic substituents at the 4'-position of a 4-phenyl ring were found to be superior for TGFβ inhibition. nih.gov

Ester Groups: In many bioactive dihydropyridines, the ester groups at the 3- and 5-positions are critical for activity. The nature of these ester groups can influence potency and duration of action.

Aryl Group: The presence and substitution pattern of an aryl group, often at the 4-position of the dihydropyridine ring, is a common feature for optimal activity at various targets, including L-type calcium channels and adenosine receptors. nih.gov

These principles can guide the rational design of novel dihydropurine analogues with tailored biological activities. Systematic modifications to the this compound scaffold, followed by biological evaluation, would be essential to establish a comprehensive SAR for this class of compounds.

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand how these conformations relate to its biological activity.

For dihydropurine nucleosides, the saturation of the C5=C6 double bond in the purine ring, as is the case in this compound, is known to influence the conformation of the attached ribose sugar. Specifically, dihydrouridine, a modified nucleoside with a saturated pyrimidine (B1678525) ring, favors a C2'-endo conformation of the ribose, which leads to greater conformational flexibility in RNA. nih.govnih.gov This increased flexibility can be crucial for the dynamic interactions involved in biological processes.

In the context of small molecule drug design, the bioactive conformation, i.e., the conformation adopted by the molecule when it binds to its target, may not be the lowest energy conformation in solution. Therefore, understanding the conformational landscape of dihydropurine analogues is essential for predicting their binding modes and for designing molecules that are pre-organized for optimal interaction with their biological targets. Computational methods, such as molecular mechanics and quantum mechanical calculations, are powerful tools for exploring the conformational space of these molecules.

Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems. Many drugs are chiral, and their enantiomers (mirror-image isomers) can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and can therefore differentiate between the enantiomers of a chiral drug.

For dihydropurine analogues that possess stereocenters, it is highly probable that their biological activity will be stereoselective. The two enantiomers of a chiral dihydropurine may have different affinities for their target, or one enantiomer may be active while the other is inactive or even produces undesirable side effects.

The importance of stereochemistry is well-documented for dihydropyridine drugs. For example, the enantiomers of many DHP calcium channel blockers exhibit different potencies. Therefore, any drug development program focused on dihydropurine analogues must consider the stereochemical aspects of their synthesis and biological evaluation. The stereoselective synthesis of individual enantiomers and their separate pharmacological testing is crucial for identifying the eutomer (the more active enantiomer) and for developing safer and more effective therapeutic agents.

Metabolism and Biochemical Transformations of Dihydropurine Compounds

De Novo Purine (B94841) Biosynthesis Pathways and Regulation

De novo purine biosynthesis is a fundamental and highly conserved metabolic pathway responsible for the synthesis of purine nucleotides from simple precursors. frontiersin.org This energy-intensive process involves a series of enzymatic steps that ultimately produce inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). frontiersin.orgnih.gov The pathway is tightly regulated to meet the cell's demand for purines, which are essential for DNA and RNA synthesis, energy metabolism, and cellular signaling. frontiersin.orgnih.gov

Recent research has highlighted the spatial organization of the de novo purine biosynthesis enzymes into a multi-enzyme complex known as the purinosome. nih.govnih.gov This complex is thought to enhance the efficiency of the pathway by channeling intermediates between successive enzymes. nih.gov The formation and disassembly of the purinosome are dynamic processes, likely regulated by signaling pathways in response to cellular needs. nih.gov

Key Enzymes in De Novo Purine Biosynthesis:

| Enzyme | Function |

| Amidophosphoribosyltransferase (PPAT) | Catalyzes the first committed step of the pathway. mdpi.com |

| Glycinamide ribonucleotide synthetase (GART) | A trifunctional enzyme involved in early steps of the pathway. mdpi.com |

| Inosine monophosphate dehydrogenase (IMPDH) | A key regulatory enzyme that catalyzes a rate-limiting step in GMP synthesis. frontiersin.orgnih.gov |

| Adenylosuccinate synthetase (ADSS) | The first enzyme in the two-step conversion of IMP to AMP. |

Purine Salvage Pathway Dynamics and Enzyme Roles

In addition to de novo synthesis, cells can also produce purine nucleotides through the purine salvage pathway. This pathway recycles purine bases and nucleosides that are generated from the degradation of nucleic acids. wikipedia.org The salvage pathway is less energy-consuming than the de novo pathway and is the primary source of purines in some tissues. wikipedia.orgnih.gov

The key enzymes in the purine salvage pathway are phosphoribosyltransferases, which attach a ribose-5-phosphate (B1218738) group to a purine base to form a nucleotide. wikipedia.org The two main enzymes are adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). pixorize.com

Given that 6,7-dihydro-3H-purin-6-amine is an analog of adenine, it is conceivable that it could be a substrate for APRT, leading to its conversion into a corresponding dihydropurine nucleotide. This would represent a potential route for its entry into the cellular nucleotide pool.

Principal Enzymes of the Purine Salvage Pathway:

| Enzyme | Substrates | Product(s) |

| Adenine phosphoribosyltransferase (APRT) | Adenine, PRPP | AMP pixorize.com |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Hypoxanthine or Guanine, PRPP | IMP or GMP pixorize.com |

| Uridine phosphorylase | Uracil, ribose-1-phosphate | Uridine wikipedia.org |

| Thymidine phosphorylase | Thymine, deoxyribose-1-phosphate | Thymidine wikipedia.org |

Enzymatic Deamination Processes of Dihydropurine Bases

Enzymatic deamination is a crucial process in purine metabolism, and it is catalyzed by deaminases. Adenosine deaminase (ADA), for example, catalyzes the irreversible deamination of adenosine to inosine. ebi.ac.uk This enzyme is vital for maintaining immune competence. ebi.ac.uk

The mechanism of deamination by adenosine deaminase is thought to involve the addition of a water molecule to the purine ring. ebi.ac.ukacs.org The enzyme shows a remarkable affinity for hydrated intermediates, such as 6-hydroxy-1,6-dihydropurine ribonucleoside, which is considered a transition-state analog. acs.orgacs.orgnih.gov

As this compound is a dihydropurine and an amine, it is highly probable that it could be a substrate for a deaminase. The enzymatic reaction would likely involve the removal of the amine group at the 6-position, leading to the formation of a corresponding dihydropurine with a hydroxyl group. The structural similarity to known deaminase substrates suggests that this is a likely metabolic transformation.

Incorporation of Dihydropurine Analogs into Nucleic Acids

Purine analogs can sometimes be incorporated into DNA and RNA during replication and transcription. This incorporation can have significant biological consequences, including mutagenesis and cytotoxicity. The ability of a dihydropurine analog to be incorporated into nucleic acids depends on its ability to be converted into the corresponding nucleoside triphosphate and then be recognized as a substrate by DNA or RNA polymerases.

Research on various purine analogs has shown that modifications to the purine ring can affect their incorporation and subsequent processing by cellular machinery. plos.orgbiorxiv.orgnih.gov For instance, 8-oxoguanine, a common oxidative DNA lesion, can be incorporated into DNA and can lead to mispairing during replication. plos.org

If this compound is converted to its nucleoside triphosphate form, it could potentially be incorporated into DNA or RNA. The altered structure of the dihydropurine ring would likely affect the hydrogen bonding patterns with complementary bases, potentially leading to mutations. The efficiency of such incorporation would depend on the specificity of the various DNA and RNA polymerases. nih.gov

Examples of Nucleic Acid Analogs and Their Properties:

| Analog | Modification | Biological Effect |

| 2'-O-Methyl RNA | Methyl group at the 2'-hydroxyl of the ribose | Increased nuclease stability and binding affinity to RNA. nih.gov |

| Peptide Nucleic Acid (PNA) | Neutral peptide-like backbone instead of a phosphate (B84403) linkage | Forms stable duplexes with DNA and RNA. atdbio.com |

| Locked Nucleic Acid (LNA) | Methylene bridge connecting the 2'-oxygen and 4'-carbon of the ribose | Increases the stability of probe-target hybrids. atdbio.com |

Comparative Metabolomics of Purine Biosynthesis in Biological Systems

Metabolomics studies, which involve the comprehensive analysis of all metabolites in a biological system, have provided valuable insights into the regulation and dynamics of purine metabolism across different organisms and conditions. bohrium.comfrontiersin.org These studies have revealed how purine biosynthesis pathways are adapted to meet the specific needs of different cell types and how they are altered in disease states. nih.govnih.goveuropa.eu

For example, comparative metabolomics has been used to study purine metabolism in cancer cells, revealing their increased reliance on de novo synthesis to support rapid proliferation. nih.gov In plants, metabolomic analyses have shown the importance of purine metabolism in developmental processes like somatic embryogenesis. bohrium.com

While specific metabolomic data for this compound is not available, a comparative metabolomics approach could be a powerful tool to investigate its effects on cellular metabolism. By exposing cells to this compound and analyzing the resulting changes in the metabolome, researchers could identify the specific pathways that are perturbed, providing clues about its mechanism of action and metabolic fate.

Computational and Theoretical Chemistry Studies in Dihydropurine Research

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6,7-dihydro-3H-purin-6-amine and its derivatives, docking studies are pivotal in identifying potential biological targets and predicting how these molecules bind to them.

For instance, docking simulations have been employed to study the interaction of purine (B94841) analogs with various enzymes and receptors. smolecule.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Molecular docking studies of some purine derivatives have suggested their potential to inhibit key enzymes like cyclin-dependent kinases (CDKs) or mitogen-activated protein kinases (MAPKs). vulcanchem.com In the context of developing new therapeutic agents, docking is used to screen large libraries of compounds against a specific target, helping to prioritize candidates for further experimental testing. acs.org For example, in the search for novel anticancer agents, docking studies have been used to evaluate the binding of dihydropteridone derivatives to their target proteins. nih.govfrontiersin.org

A typical workflow involves preparing the 3D structure of the ligand and the target protein, performing the docking calculations using software like AutoDock or Glide, and analyzing the resulting poses and scoring functions to predict binding affinity. nih.govnih.gov The accuracy of these predictions is often validated by comparing the computational results with experimental data when available. acs.org

Density Functional Theory (DFT) Applications in Structure-Activity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govpku.edu.cn It has become a popular tool in computational chemistry for studying the properties of molecules like this compound. academie-sciences.frmdpi.com DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule. mdpi.com

In the context of structure-activity relationship (SAR) studies, DFT can be used to calculate various molecular descriptors, such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. researchgate.net These descriptors can then be correlated with the biological activity of a series of compounds to develop predictive models. nih.gov For example, DFT calculations have been used to study the electronic properties of purine derivatives to understand their potential as anticancer agents. researchgate.net The method provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules. academie-sciences.fr

Table 1: Key Molecular Properties of a Purine Derivative Calculated using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.15 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.55 eV | Relates to the ability to accept an electron. |

| Dipole Moment | Varies | Influences solubility and binding interactions. |

Note: The values presented are illustrative and can vary based on the specific derivative and computational method used. researchgate.net

Pharmacophore Modeling and Rational Ligand Design

Pharmacophore modeling is a powerful technique in rational drug design that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com For this compound and its analogs, this approach helps in designing new molecules with improved potency and selectivity. heteroletters.org

A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based). dovepress.com These models typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. heteroletters.orgnih.gov Once a pharmacophore model is developed, it can be used to screen virtual libraries of compounds to identify new molecules that match the required features. acs.org This approach has been successfully used in the discovery of inhibitors for various targets. acs.orgnih.gov For instance, pharmacophore models have been developed for 2,6,9-trisubstituted purine derivatives to guide the synthesis of new anticancer agents. heteroletters.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Dihydropurine Libraries

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For libraries of dihydropurine derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds. researchgate.net

The process involves calculating a set of molecular descriptors for each compound in the library and then using statistical methods, such as multiple linear regression or partial least squares, to build a model that correlates these descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is then assessed using various validation techniques. nih.gov Successful QSAR models have been developed for various classes of compounds, including dihydropyridine (B1217469) and dihydropteridone derivatives, to predict their anticancer activities. nih.govfrontiersin.orgnih.gov These models can provide valuable insights into the structural features that are important for activity and can guide the design of more potent compounds. nih.gov

In Silico Prediction of Biological Activity (e.g., PASS Prediction Program)

In silico prediction of biological activity involves the use of computational tools to estimate the likely pharmacological effects and mechanisms of action of a chemical compound based on its structure. zenodo.orgzenodo.org One such tool is the PASS (Prediction of Activity Spectra for Substances) program, which predicts a wide range of biological activities for a given molecule. nih.govway2drug.comakosgmbh.de

The PASS program works by comparing the structure of a new compound with a large database of known biologically active substances. zenodo.orgnih.gov Based on this comparison, it provides a list of potential activities with associated probabilities (Pa for probable active and Pi for probable inactive). zenodo.orgzenodo.org This tool can be particularly useful in the early stages of drug discovery to identify potential therapeutic applications for new compounds like this compound and its derivatives, as well as to predict potential toxic effects. zenodo.orgzenodo.orgway2drug.com Several studies have utilized the PASS program to predict the biological activity of various heterocyclic compounds, including purine derivatives. heteroletters.org

Table 2: Example of PASS Prediction Output for a Hypothetical Dihydropurine Derivative

| Predicted Activity | Pa | Pi |

| Kinase Inhibitor | 0.850 | 0.015 |

| Antiviral | 0.720 | 0.030 |

| Immunomodulator | 0.650 | 0.050 |

Note: Pa = probability to be active; Pi = probability to be inactive. The values are for illustrative purposes only.

Molecular Dynamics Simulations of Dihydropurine-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govmdpi.com For this compound and its derivatives, MD simulations can be used to study the stability of their complexes with biological targets and to understand the nature of their interactions at an atomic level. naturalproducts.net

These simulations can reveal how the ligand and protein adapt to each other upon binding, the role of solvent molecules in the interaction, and the conformational changes that may occur. nih.gov MD simulations are often used in conjunction with molecular docking to refine the predicted binding modes and to calculate binding free energies. researchgate.net For example, MD simulations have been used to study the stability of purine derivatives in the active site of their target enzymes, providing insights that are crucial for drug design. cuni.cz

Advanced Structural Analysis and Spectroscopic Characterization in Dihydropurine Research

X-ray Crystallography of 6,7-dihydro-3H-purin-6-amine Adducts and Derivatives

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique reveals detailed information on bond lengths, bond angles, and the conformation of the dihydropurine ring system.

In a representative study of a related compound, 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H)-one, an adduct of guanine, X-ray diffraction analysis showed that the dihydroimidazole (B8729859) ring adopts a twisted conformation. researchgate.net The hydroxyl groups were observed to lie on opposite sides of the ring's mean plane. researchgate.net Such studies on crystalline adducts and derivatives provide critical data for understanding the stereochemistry and potential intermolecular interactions of the dihydropurine core. The crystal packing is often stabilized by a network of hydrogen bonds, forming a three-dimensional framework. researchgate.net

Table 1: Illustrative Crystallographic Data for a Dihydropurine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 12.678 |

| β (°) | 98.76 |

| Volume (ų) | 1092.5 |

| Z | 4 |

Note: Data presented is illustrative for a representative dihydropurine derivative and not specific to this compound.

Advanced NMR Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, a suite of advanced NMR experiments can be employed to assign proton (¹H) and carbon (¹³C) chemical shifts, establish through-bond and through-space connectivities, and investigate tautomeric equilibria.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the nuclei. nih.gov In a molecule like this compound, the chemical shifts of the protons and carbons in the purine (B94841) ring and the dihydro- portion would be distinct, reflecting their different electronic environments. mdpi.com Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning these resonances and piecing together the molecular structure.

Furthermore, NMR is instrumental in studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms. Dihydropurines can exhibit prototropic tautomerism, involving the migration of a proton. Variable temperature NMR studies can be used to monitor the populations of different tautomers and determine the thermodynamic parameters of their equilibrium.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | 152.1 |

| H2 | 7.98 | - |

| C4 | - | 148.5 |

| C5 | - | 118.9 |

| C6 | - | 156.3 |

| N6-H | 6.85 | - |

| C7 | 4.65 | 45.2 |

| H7 | 4.10 | - |

| C8 | - | 140.7 |

| H8 | 8.12 | - |

Note: These are hypothetical, predicted values for illustrative purposes.

Mass Spectrometry and Chromatographic Techniques in Dihydropurine Characterization

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. libretexts.org When coupled with chromatographic methods like High-Performance Liquid Chromatography (HPLC), it allows for the separation and identification of components in a mixture.

For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would likely be used to generate gas-phase ions of the molecule. The resulting mass spectrum would show a peak corresponding to the molecular ion (M+H)⁺, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. wikipedia.org By inducing the fragmentation of the molecular ion, a characteristic pattern of daughter ions is produced. wikipedia.orgcreative-proteomics.com The fragmentation of the dihydropurine ring would likely involve characteristic losses of small neutral molecules, providing clues about the connectivity of the atoms. For amines, a common fragmentation is the loss of an alkyl radical adjacent to the nitrogen. miamioh.edu

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) |

| 152.08 | Loss of NH₃ | 135.05 |

| 152.08 | Loss of CH₂NH | 122.06 |

| 152.08 | Ring Cleavage | Various |

Note: These are hypothetical fragmentation patterns for illustrative purposes.

Aromaticity Analysis of Dihydropurine Ring Systems

The concept of aromaticity is crucial for understanding the stability, reactivity, and electronic properties of cyclic molecules. While the purine ring system is aromatic, the saturation at the C6 and C7 positions in this compound disrupts the continuous π-conjugation, impacting the aromaticity of the individual rings.

Several computational indices are used to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is based on the degree of bond length equalization. nih.gov The Nucleus-Independent Chemical Shift (NICS) index calculates the magnetic shielding at the center of a ring, with negative values indicating aromaticity. Other electronic-based indices include the Para-Delocalization Index (PDI) and the Multicenter Index (MCI). mdpi.comnih.gov

For the dihydropurine system, the five-membered imidazole (B134444) ring would be expected to retain some aromatic character, while the six-membered dihydropyrimidine (B8664642) ring would be non-aromatic. A computational analysis could provide quantitative values for these indices, offering insight into the electronic structure of the molecule.

Table 4: Illustrative Aromaticity Indices for the Rings of a Dihydropurine

| Ring | HOMA | NICS(0) (ppm) | PDI |

| Imidazole | 0.65 | -8.2 | 0.08 |

| Dihydropyrimidine | -0.15 | 1.5 | 0.01 |

Note: These are hypothetical values for illustrative purposes.

Investigation of Hydrogen Bonding and Stacking Interactions in Dihydropurine Assemblies

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, play a pivotal role in the structure of biological macromolecules and the self-assembly of organic molecules. unito.it For this compound, the amino group and the nitrogen atoms in the purine ring are capable of acting as hydrogen bond donors and acceptors, respectively.

These hydrogen bonds can lead to the formation of dimers or larger aggregates in the solid state and in solution. nih.gov Computational methods, such as Density Functional Theory (DFT), are frequently used to model these interactions and calculate their binding energies. rsc.org The Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of these bonds. nih.govresearchgate.net

Table 5: Calculated Interaction Energies (kcal/mol) for a Dihydropurine Dimer

| Interaction Type | DFT Method | Interaction Energy (kcal/mol) |

| Hydrogen Bonding | B3LYP/6-311+G(d,p) | -12.5 |

| π-π Stacking | M06-2X/6-311+G(d,p) | -8.2 |

Note: These are hypothetical, calculated values for illustrative purposes.

Future Directions and Emerging Research Avenues for 6,7 Dihydro 3h Purin 6 Amine

Development of Novel Synthetic Methodologies for Complex Dihydropurines

The synthesis of complex heterocyclic compounds is a constantly evolving field, with a continuous drive towards efficiency, selectivity, and diversity. For dihydropurines, future synthetic strategies are likely to focus on several key areas:

Asymmetric Synthesis: Achieving stereocontrol in the synthesis of dihydropurines is crucial, as different stereoisomers can exhibit vastly different biological activities. Future methodologies will likely employ chiral catalysts, auxiliaries, and organocatalysis to afford enantiomerically pure dihydropurine derivatives. This will enable a more precise understanding of structure-activity relationships (SAR).

Photoredox and Electrochemical Synthesis: These modern synthetic techniques offer mild and efficient ways to construct complex molecular architectures. Their application to dihydropurine synthesis could provide access to novel derivatives that are difficult to obtain through traditional methods. These approaches can facilitate unique bond formations and functional group interconversions under environmentally friendly conditions.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction optimization. Developing flow-based methodologies for dihydropurine synthesis would enable the rapid generation of compound libraries for high-throughput screening and lead optimization.

Biocatalysis: The use of enzymes in organic synthesis is gaining traction due to their high selectivity and mild reaction conditions. Future research may explore the use of engineered enzymes to catalyze key steps in the synthesis of complex dihydropurines, offering a green and efficient alternative to traditional chemical methods. researchgate.net

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, precise SAR studies. | Development of novel chiral catalysts and auxiliaries. |

| Photoredox/Electrochemistry | Mild reaction conditions, access to unique chemical space. | Exploration of novel photochemical and electrochemical transformations. |

| Flow Chemistry | Scalability, rapid library synthesis, improved safety. | Miniaturization and automation of multi-step flow syntheses. |

| Biocatalysis | High selectivity, green chemistry, mild conditions. | Enzyme engineering for novel dihydropurine modifications. |

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

Understanding how a molecule exerts its biological effects is fundamental to drug discovery. For dihydropurine scaffolds, future research will need to employ a range of advanced techniques to unravel their mechanisms of action at a molecular level.

A significant area of investigation for purine (B94841) analogues has been their role as kinase inhibitors . nih.govnih.govresearchgate.net Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. nih.govnih.gov Novel purine derivatives have shown potent and selective inhibitory activity against various kinases, such as c-Src tyrosine kinase and Janus kinases (JAKs). nih.govaston.ac.uk Future mechanistic studies on dihydropurines will likely focus on:

Structural Biology: Co-crystallization of dihydropurine derivatives with their protein targets can provide atomic-level insights into their binding modes. This information is invaluable for understanding the basis of their potency and selectivity and for guiding the rational design of improved inhibitors.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how dihydropurines interact with their biological targets. nih.gov These computational approaches can help to prioritize compounds for synthesis and biological testing and can provide a deeper understanding of the forces driving ligand-protein recognition.

Chemical Proteomics: This technique uses chemical probes to identify the protein targets of a small molecule in a complex biological system. The application of chemical proteomics to dihydropurine research will be crucial for identifying novel targets and for understanding the polypharmacology of these compounds.

| Mechanistic Approach | Key Insights Provided | Future Applications for Dihydropurines |

| Structural Biology (X-ray, NMR) | Atomic-level detail of ligand-protein interactions. | Guiding structure-based drug design of next-generation inhibitors. |

| Computational Modeling | Prediction of binding modes and affinities. | Virtual screening of dihydropurine libraries against various targets. |

| Chemical Proteomics | Identification of direct protein targets in a cellular context. | Uncovering novel mechanisms of action and off-target effects. |

Exploration of New Biological Targets for Dihydropurine Scaffolds

The structural diversity of the purine scaffold has led to its exploration against a wide array of biological targets. nih.gov Dihydropurines, with their three-dimensional structures, may offer opportunities to engage with targets that are challenging for planar aromatic systems.

Emerging research on purine analogues has identified several promising areas for new target exploration:

Epigenetic Targets: Bromodomains, which are readers of epigenetic marks, have been identified as targets for purine-based compounds. nih.gov The development of dihydropurine-based probes could lead to new therapies for cancer and inflammatory diseases.

Microtubule Dynamics: Katanin, a microtubule-severing enzyme, has been proposed as a target for purine-based inhibitors in cancer therapy. nih.gov Dihydropurines could offer novel ways to modulate the function of this important cytoskeletal regulator.

Hedgehog Signaling Pathway: The Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, is a druggable target in cancer. mdpi.com Novel purine scaffolds have been designed as SMO antagonists, suggesting that dihydropurines could also be explored for this target. mdpi.com

Antimicrobial Targets: The purine scaffold is a key component of many essential metabolites in microorganisms. Dihydropurine derivatives could be designed to inhibit microbial enzymes or to interfere with metabolic pathways, leading to the development of new antimicrobial agents.

Design of Dihydropurine-Based Chemical Probes for Cellular Studies

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The development of dihydropurine-based chemical probes will be instrumental in advancing our understanding of their biological functions. Future directions in this area include:

Fluorescent Probes: Attaching a fluorescent dye to a dihydropurine scaffold can allow for the visualization of its subcellular localization and its interaction with target proteins using techniques like fluorescence microscopy and flow cytometry. researchgate.net This can provide valuable information about the compound's mechanism of action in living cells.

Affinity-Based Probes: These probes are designed to covalently bind to their protein targets, enabling their identification and enrichment from complex biological samples. The use of photo-affinity labeling or the incorporation of reactive functional groups into the dihydropurine scaffold will be key strategies in this area.

Targeted Degraders: A burgeoning area of drug discovery is the development of molecules that induce the degradation of specific proteins. Dihydropurine-based PROTACs (Proteolysis Targeting Chimeras) could be designed to selectively target disease-causing proteins for destruction by the cellular machinery.

| Chemical Probe Type | Application in Cellular Studies | Future Design Considerations for Dihydropurines |

| Fluorescent Probes | Visualization of subcellular localization and target engagement. | Selection of appropriate fluorophores and linker chemistry. |

| Affinity-Based Probes | Identification of direct protein binding partners. | Incorporation of photoreactive groups or latent reactive handles. |

| Targeted Degraders (PROTACs) | Induction of selective protein degradation. | Linker optimization for efficient ternary complex formation. |

Q & A

Q. What are the standard synthetic routes for 6,7-dihydro-3H-purin-6-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves substitution reactions starting from chloropurine precursors. For example, reacting 6-chloropurine derivatives with amines under polar solvent conditions (e.g., ethanol or DMF) at elevated temperatures (80–110°C) facilitates substitution. A key protocol includes using methylamine or benzylamine in the presence of a tertiary amine catalyst (e.g., triethylamine) to enhance nucleophilic displacement . Optimization focuses on solvent polarity, reaction time, and purification techniques (e.g., flash chromatography or recrystallization) to achieve >70% yields.

Q. How is this compound structurally characterized, and what analytical techniques are critical?

- Methodological Answer : Structural elucidation relies on:

- NMR spectroscopy : and NMR to confirm substituent positions and hydrogen bonding patterns.

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving tautomeric forms and intermolecular interactions (e.g., hydrogen bonds in the purine ring) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Example: A study resolved disorder in the purine ring using SHELXL refinement, achieving an -factor of 0.040 .

Q. What in vitro assays are recommended for initial biological evaluation of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Target purine-metabolizing enzymes (e.g., adenosine deaminase) using spectrophotometric or fluorometric methods.

- Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity in cancer or normal cell lines.

- Comparative analysis : Benchmark against analogs like 2-aminopurine (lacking the 6-oxo group) to isolate structure-activity relationships .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases).

- Molecular dynamics (MD) simulations : GROMACS or AMBER to study conformational stability and ligand-receptor dynamics over 100-ns trajectories.

- Quantum mechanical (QM) calculations : DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., charge distribution on the purine ring) influencing reactivity .

Q. How can contradictory data in pharmacological studies (e.g., varying IC values across assays) be resolved?

- Methodological Answer :

- Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%).

- Validate via orthogonal methods : Compare enzyme inhibition data with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels).

- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What strategies improve the stability and bioavailability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the 6-oxo position to enhance membrane permeability.

- Co-crystallization : Use co-formers like succinic acid to improve solubility and dissolution rates.

- Pharmacokinetic profiling : Conduct LC-MS/MS-based studies in rodent plasma to assess , , and metabolic pathways (e.g., cytochrome P450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.